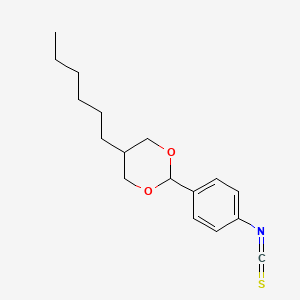
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring substituted with a hexyl chain and an isothiocyanatophenyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, where hexyl halides react with the dioxane ring in the presence of a strong base.
Attachment of the Isothiocyanatophenyl Group: The isothiocyanatophenyl group is attached through a nucleophilic substitution reaction, where an isothiocyanate derivative reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane involves its interaction with molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity can modulate biological pathways and inhibit the function of specific enzymes or proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl Pyridine: Shares the isothiocyanate group but differs in the core structure.
Isothiocyanato-terphenyl Derivatives: Similar functional groups but with different aromatic systems.
Cyanobiphenyl and Cyanoterphenyl Derivatives: Used in liquid crystal applications, differing in the substituent groups.
Uniqueness
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is unique due to its combination of a dioxane ring, hexyl chain, and isothiocyanatophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111810-37-8 |
|---|---|
Molecular Formula |
C17H23NO2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane |
InChI |
InChI=1S/C17H23NO2S/c1-2-3-4-5-6-14-11-19-17(20-12-14)15-7-9-16(10-8-15)18-13-21/h7-10,14,17H,2-6,11-12H2,1H3 |
InChI Key |
ITHVKJPWIJXBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















